5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid
Description
Properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-7-4-8(2-3-11(7)14)10-5-9(13(17)18)6-15-12(10)16/h2-6H,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSMQFRXIYQEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CNC2=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687663 | |
| Record name | 5-(4-Chloro-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-39-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-(4-chloro-3-methylphenyl)-1,6-dihydro-6-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262006-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chloro-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and nicotinic acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous monitoring and quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-(4-Chloro-3-methylphenyl)-6-oxo-nicotinic acid.
Reduction: Formation of 5-(4-Chloro-3-methylphenyl)-6-hydroxy-1,2-dihydronicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl group and the chloro-substituted phenyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with 6-Hydroxynicotinic Acid Derivatives
6-Hydroxynicotinic acid (6-HNA) serves as the parent compound for this class. Key differences include:
- Electronic Effects : The hydroxyl group at position 6 in 6-HNA stabilizes the anion via resonance, reducing reaction rate constants (e.g., in hydrolysis) compared to chloro- or methyl-substituted analogs. The introduction of the 4-chloro-3-methylphenyl group in the target compound likely amplifies electron-withdrawing effects, further stabilizing the anion but increasing steric hindrance .
- Solubility : 6-HNA exhibits low aqueous solubility but dissolves readily in alkaline solutions. The hydrophobic phenyl substituent in the target compound reduces solubility in polar solvents compared to 6-HNA .
- Biological Pathways : 6-HNA is a key intermediate in microbial nicotinic acid degradation (e.g., in Clostridium spp.), where it undergoes reductive steps to form tetrahydro derivatives. The target compound’s phenyl group may impede enzymatic processing due to steric constraints .
Table 1: Physicochemical Properties of 6-HNA and Derivatives
*Estimated based on structural analogs. †Predicted due to electron-withdrawing chloro group. ‡Inferred from phenyl substituent .
Comparison with Chloro-Substituted Nicotinic Acids
5-Chloro-6-hydroxynicotinic acid (CAS: 1261957-61-2) shares the 6-hydroxyl and chloro substituents but lacks the phenyl group. Differences include:
- Crystal Structure : The chloro substituent in 5-chloro-6-hydroxynicotinic acid induces planar molecular packing due to hydrogen bonding between hydroxyl and carboxylic groups. The target compound’s phenyl group likely disrupts this packing, reducing crystallinity .
- Reactivity : Chloro substituents at position 5 (vs. phenyl at position 5 in the target) enhance electrophilicity, making 5-chloro-6-hydroxynicotinic acid more reactive in nucleophilic substitutions .
Comparison with Phenyl-Substituted Analogs
5-(4-Chlorophenyl)-6-hydroxynicotinic acid (CAS: 1262010-56-9) differs only in the absence of the 3-methyl group on the phenyl ring. Key distinctions:
- Lipophilicity: The methyl group increases logP by ~0.5 units compared to the non-methylated analog, enhancing membrane permeability .
Table 2: Structural and Functional Impacts of Phenyl Substituents
| Compound (CAS) | Substituents | logP* | Metabolic Stability |
|---|---|---|---|
| 1262006-03-0 (Target) | 4-Cl, 3-Me, 6-OH | 2.1 | High† |
| 1262010-56-9 | 4-Cl, 6-OH | 1.6 | Moderate |
| 1261957-61-2 | 5-Cl, 6-OH | 0.9 | Low |
*Estimated using fragment-based methods. †Inferred from steric shielding .
Biological Activity
5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorinated aromatic ring and a hydroxynicotinic acid moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, making it a subject of interest in various studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown inhibitory effects on nicotinic acid catabolism enzymes, which may influence bacterial behavior and metabolism . This inhibition can alter the physiological processes of bacteria, enhancing their interaction with eukaryotic organisms.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities through competitive inhibition, where it competes with natural substrates for binding sites. This mechanism can lead to significant changes in cellular processes, including:
- Biofilm Formation: The compound has been shown to enhance biofilm formation in certain bacterial strains, which is crucial for their survival and pathogenicity .
- Motility Regulation: By affecting the expression of motility-related genes, this compound may improve bacterial swimming motility, facilitating better nutrient acquisition from environmental sources .
Study on Bacterial Mycophagy
In a notable case study involving Burkholderia gladioli, researchers found that supplementation with nicotinic acid derivatives, including this compound, significantly improved the bacteria's ability to forage over fungal mycelia. This study demonstrated that nicotinic acid plays a vital role in enhancing bacterial motility and biofilm formation during mycophagy .
Q & A
Q. What are the recommended synthetic routes for 5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid?
A multi-step synthesis is typically employed, involving:
- Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 4-chloro-3-methylphenyl group to the pyridine ring.
- Hydrolysis of ester intermediates to yield the hydroxynicotinic acid moiety, as seen in analogous nicotinic acid derivatives .
- Purification via column chromatography and validation using HPLC with UV detection to ensure purity (>95%) . Note: Optimize reaction conditions (temperature, catalysts) using factorial design to enhance yield .
Q. How can spectroscopic methods characterize this compound?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the positions of substituents on the pyridine ring and the hydroxyl group.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) . Compare spectral data with structurally similar compounds (e.g., methyl 4-chloro-6-(hydroxymethyl)nicotinate) for cross-verification .
Q. What stability considerations are critical for handling this compound?
- pH-dependent stability: Test degradation kinetics in aqueous buffers (pH 2–10) at 25°C and 40°C using HPLC monitoring.
- Light sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the hydroxynicotinic acid group.
- Thermal stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking studies (e.g., AutoDock Vina) to screen binding affinities with enzymes like cyclooxygenase or kinases.
- Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over time .
Q. How to resolve contradictions in reported biological activity data?
- Meta-analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Comparative assays: Test the compound alongside analogs (e.g., 6-chloro-nicotinic acid derivatives) under standardized conditions to isolate structure-activity relationships .
- Dose-response validation: Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .
Q. What experimental designs optimize reaction conditions for scaled-up synthesis?
- Response Surface Methodology (RSM): Vary parameters (temperature, solvent ratio, catalyst loading) to model optimal yield and purity .
- AI-driven platforms (e.g., ICReDD’s reaction path search): Integrate quantum chemical calculations with machine learning to predict viable pathways .
Q. How do structural modifications influence the compound’s physicochemical properties?
- QSAR modeling: Replace the 4-chloro-3-methylphenyl group with electron-withdrawing/donating substituents and correlate changes with logP, solubility, and bioavailability.
- Comparative crystallography: Analyze X-ray structures of analogs (e.g., 2-chloro-4-methyl-6-(trifluoromethyl)nicotinic acid) to assess steric effects .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
